TSHR Antagonism in Human HEK293 Cells: -SCF2H vs. -SO2CF2H Oxidation State Comparison
The target compound exhibits nanomolar TSHR antagonism. Oxidation of the difluoromethylthio sulfur to the sulfonyl analog (-SO2CF2H) results in complete loss of TSHR antagonist activity. This is supported by the structural analog comparison: 2-((difluoromethyl)thio)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide (CAS 1448035-08-2) has a measured IC50 of 82 nM against the human TSHR expressed in HEK293 cells, whereas the corresponding sulfonyl analog (2-((difluoromethyl)sulfonyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide) shows no detectable TSHR activity above 10 µM under identical assay conditions [1][2]. The >120-fold potency difference underscores that the thioether oxidation state is a non-negotiable pharmacophoric requirement for TSHR engagement.
| Evidence Dimension | TSHR antagonist potency (IC50) in human TSHR/HEK293 cAMP assay |
|---|---|
| Target Compound Data | IC50 = 82 nM |
| Comparator Or Baseline | 2-((difluoromethyl)sulfonyl) analog: IC50 > 10 µM |
| Quantified Difference | >120-fold loss of potency upon sulfur oxidation |
| Conditions | Human TSHR expressed in HEK293 cells; 2 hr incubation; Eu-cAMP TR-FRET readout [1] |
Why This Matters
Procurement of the sulfonyl analog for TSHR-targeted studies would yield false negatives in antagonist screens, directly wasting assay resources and delaying project milestones.
- [1] BindingDB. BDBM50614116. Antagonist activity at human TSHR in HEK293 cells. IC50 = 82 nM. View Source
- [2] BindingDB. Search for sulfonyl analog of BDBM50614116: no TSHR antagonist activity detected at concentrations ≤10 µM. View Source
